3-Fluoro-4-isopropoxypyridine
Description
3-Fluoro-4-isopropoxypyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position and an isopropoxy group (-OCH(CH₃)₂) at the 4-position of the pyridine ring. Fluorine substituents typically enhance metabolic stability and lipophilicity, while alkoxy groups like isopropoxy may influence steric bulk and electronic properties, modulating reactivity and binding affinity in drug candidates .
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
3-fluoro-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H10FNO/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,1-2H3 |
InChI Key |
KOEKHGKRHJAXGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-isopropoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as Selectfluor® or other fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
3-Fluoro-4-isopropoxypyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Mechanism of Action
The mechanism by which 3-Fluoro-4-isopropoxypyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following analysis compares 3-Fluoro-4-isopropoxypyridine with analogous compounds based on substituent effects, applications, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations:
- Halogen vs. Alkoxy Groups: Fluorine and iodine in 3-Fluoro-4-iodopyridine enable diverse reactivity (e.g., nucleophilic substitution or cross-coupling), whereas the isopropoxy group in this compound may hinder such reactions due to steric hindrance .
- Electron Effects: Methoxy (OCH₃) in 3-Iodo-4-methoxypyridine donates electrons, activating the ring for electrophilic substitution, while isopropoxy’s larger size may reduce ring activation .
- Pharmaceutical Relevance: Chloro-fluoropyridines (e.g., 4-Chloro-3-fluoropyridine HCl) are precursors to kinase inhibitors like AMG 925, suggesting that this compound could similarly serve in targeted drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
